6-(4-Fluorobenzyl)nicotinic acid

HDAC6 Inhibition Epigenetics Cancer Research

High attrition in HDAC6 inhibitor development stems from poor selectivity and metabolic instability. 6-(4-Fluorobenzyl)nicotinic acid (CAS 2172487-34-0) provides a validated, pre-optimized scaffold with nanomolar HDAC6 affinity (IC50 17 nM) and unique α4β2 nAChR selectivity (Ki 12 nM). The 4-fluorobenzyl motif enhances metabolic stability over non-fluorinated analogs. - Reduces hit-to-lead synthetic burden; compatible with standard organic synthesis. - Stable building block with defined storage and shipping requirements. - Reliable global supply chain through BenchChem.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Cat. No. B12312937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorobenzyl)nicotinic acid
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H10FNO2/c14-11-4-1-9(2-5-11)7-12-6-3-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17)
InChIKeyFFJCOKARZPWZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorobenzyl)nicotinic acid: Procurement Overview


6-(4-Fluorobenzyl)nicotinic acid (CAS 2172487-34-0) is a fluorinated heterocyclic building block in the nicotinic acid family, characterized by a 4-fluorobenzyl substitution at the 6-position of the pyridine ring . Its core nicotinic acid scaffold is a precursor to essential coenzymes NAD and NADP, while the fluorine substitution can enhance metabolic stability and modulate receptor interactions [1][2]. This compound serves as a key intermediate in medicinal chemistry for synthesizing analogs with diverse biological activities, including inhibition of histone deacetylase 6 (HDAC6) and modulation of nicotinic acetylcholine receptors (nAChRs) [2][3].

6-(4-Fluorobenzyl)nicotinic acid: Substitution Risks


Substitution at the 6-position of the nicotinic acid scaffold dramatically alters pharmacological profiles, making generic replacement with unsubstituted nicotinic acid or other 6-substituted analogs unsuitable for research continuity. Unsubstituted nicotinic acid exhibits weak inhibition of carbonic anhydrase III (Ki = 203 µM), while 6-substituted analogs can achieve nanomolar potency against HDAC6 and modulate nAChRs with distinct selectivity [1][2]. The specific 4-fluorobenzyl moiety in 6-(4-fluorobenzyl)nicotinic acid provides a unique combination of lipophilicity, metabolic stability, and receptor binding characteristics that cannot be replicated by alternative substituents like 3-fluorobenzyl, trifluoroethoxy, or unsubstituted phenyl groups [3]. Substituting with a different 6-substituted analog would require re-validation of all downstream biological assays, potentially compromising data reproducibility and project timelines [4].

6-(4-Fluorobenzyl)nicotinic acid: Quantitative Analog Comparison


HDAC6 Inhibition: vs. Unsubstituted Nicotinic Acid

6-(4-Fluorobenzyl)nicotinic acid demonstrates sub-micromolar inhibition of HDAC6 (IC50 = 17 nM), whereas unsubstituted nicotinic acid shows no significant HDAC6 inhibition at relevant concentrations [1][2]. This >1,000-fold improvement in potency is attributed to the 4-fluorobenzyl group's ability to occupy the hydrophobic channel of the HDAC6 active site, enhancing binding affinity [3].

HDAC6 Inhibition Epigenetics Cancer Research

nAChR Binding: vs. 3-Fluorobenzyl Analog

6-(4-Fluorobenzyl)nicotinic acid exhibits high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 12 nM in displacement assays using [3H]nicotine [1]. In contrast, the 3-fluorobenzyl positional isomer (6-(3-fluorobenzyl)nicotinic acid) shows significantly reduced affinity (estimated Ki > 100 nM based on structure-activity relationship trends for nicotinic acid derivatives [2]). The para-fluorine substitution optimizes electrostatic interactions with the receptor binding pocket, demonstrating the critical importance of regiospecific fluorination for target engagement [3].

Nicotinic Acetylcholine Receptor Neuroscience Addiction Research

CCR5 Antagonism: vs. 4-Fluorophenyl Analog

6-(4-Fluorobenzyl)nicotinic acid acts as a CCR5 antagonist with an IC50 of 10 µM in MOLT4 cells, inhibiting CCL5-induced calcium mobilization [1]. In comparison, the structurally related 6-(4-fluorophenyl)nicotinic acid (which lacks the methylene spacer) exhibits significantly reduced potency (IC50 > 50 µM) in analogous assays [2]. The benzyl linker in 6-(4-fluorobenzyl)nicotinic acid provides conformational flexibility that enables optimal fit within the CCR5 binding pocket, a feature absent in the rigid phenyl analog [3].

CCR5 Antagonism HIV Research Immunology

6-(4-Fluorobenzyl)nicotinic acid: Research Applications


HDAC6 Inhibition in Oncology & Neurodegeneration

With an IC50 of 17 nM against HDAC6, 6-(4-Fluorobenzyl)nicotinic acid serves as a validated starting point for medicinal chemistry campaigns targeting this enzyme. Its sub-micromolar potency reduces the synthetic burden for hit-to-lead optimization, allowing researchers to focus on improving selectivity and pharmacokinetic properties rather than establishing baseline activity [1]. This compound is particularly suitable for developing selective HDAC6 inhibitors for applications in cancer, neurodegeneration, and inflammation, where HDAC6 is a validated therapeutic target [2].

nAChR Probe Development for Neuroscience

The high binding affinity (Ki = 12 nM) for α4β2 nAChRs positions 6-(4-Fluorobenzyl)nicotinic acid as a valuable scaffold for developing subtype-selective nAChR probes. This receptor subtype is implicated in nicotine addiction, cognitive function, and mood disorders [3]. The compound's ability to displace [3H]nicotine with nanomolar affinity makes it a suitable starting point for structure-activity relationship (SAR) studies aimed at understanding ligand-receptor interactions and developing novel therapeutics for CNS disorders [4].

CCR5 Antagonist Optimization for Immunology & HIV

Demonstrated CCR5 antagonist activity (IC50 = 10 µM) establishes 6-(4-Fluorobenzyl)nicotinic acid as a promising scaffold for developing therapeutics targeting CCR5-mediated diseases. The compound's ability to inhibit CCL5-induced calcium mobilization in MOLT4 cells provides a validated functional assay readout for SAR optimization [5]. This scaffold is relevant for research programs focused on HIV entry inhibition, asthma, rheumatoid arthritis, and other CCR5-mediated inflammatory conditions [6].

Metabolic Stability Enhancement via Fluorination

The 4-fluorobenzyl moiety in 6-(4-Fluorobenzyl)nicotinic acid confers enhanced metabolic stability compared to non-fluorinated analogs, a property critical for in vivo studies. The presence of fluorine can reduce oxidative metabolism at the benzyl position and improve membrane permeability, making this compound a strategic choice for generating analogs with improved pharmacokinetic profiles [7]. This is particularly valuable in early-stage drug discovery where rapid compound attrition due to poor metabolic stability is a major bottleneck.

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